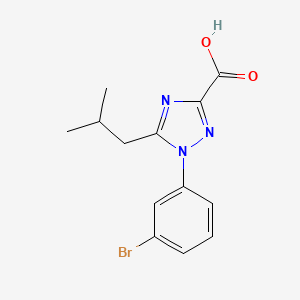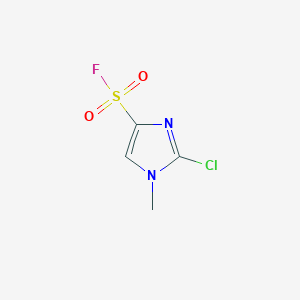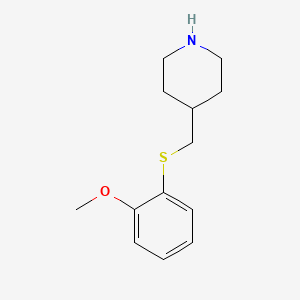![molecular formula C13H19NO B13217233 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-piperidinophenyl ketone with a reducing agent. One common method is the reduction of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and phenyl groups. These interactions can modulate various biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Uniqueness: 1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hydroxyl group on the ethan-1-ol moiety allows for additional chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-(4-piperidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3 |
Clé InChI |
ZVMGBRBCWHTNKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)






amine](/img/structure/B13217241.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

